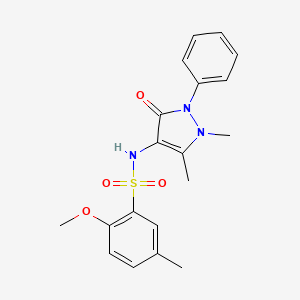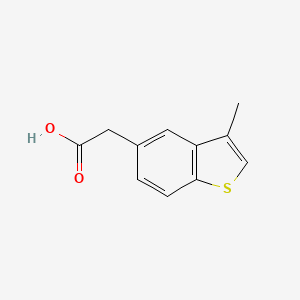![molecular formula C20H20N4O5 B7628527 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate, also known as MOB-N, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MOB-N is a fluorescent probe that can be used to detect and monitor the activity of enzymes, particularly those involved in cancer and neurological diseases.
Mecanismo De Acción
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate works by binding to the active site of enzymes and undergoing a chemical reaction that results in the release of a fluorescent signal. The fluorescent signal can be detected and measured using a fluorescence spectrophotometer. The intensity of the fluorescent signal is proportional to the activity of the enzyme being detected.
Biochemical and Physiological Effects
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been shown to have minimal biochemical and physiological effects on cells and tissues. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is non-toxic and does not interfere with normal cellular processes. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been used in live cell imaging studies to detect enzyme activity in real-time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is its high sensitivity and specificity for detecting enzyme activity. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used in a variety of experimental settings, including in vitro and in vivo studies. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used to detect enzyme activity in real-time, allowing for the monitoring of dynamic changes in enzyme activity over time. The main limitation of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is its cost and availability. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is a relatively expensive reagent, and its availability may be limited in some regions.
Direcciones Futuras
There are several future directions for [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate research. One potential application is in the development of new drugs for cancer and neurological diseases. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used to identify new targets for drug development and to screen potential drug candidates for their activity against specific enzymes. Another future direction is in the development of new imaging techniques for detecting enzyme activity in vivo. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide a more comprehensive view of enzyme activity in living organisms. Finally, future research could focus on the development of new fluorescent probes that are more cost-effective and easier to synthesize than [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate.
Métodos De Síntesis
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the synthesis of 2-methylphenyl hydrazine, which is then reacted with ethyl 2-bromoacetate to form the intermediate 2-(2-methylphenyl)-1,2,4-oxadiazolidin-3-one. The intermediate is then reacted with 4-(2-nitroanilino)butanoic acid to form [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate. The synthesis method has been optimized to produce high yields of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate with high purity.
Aplicaciones Científicas De Investigación
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been used in various scientific research applications, particularly in the field of enzyme activity detection. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is a fluorescent probe that can be used to detect and monitor the activity of enzymes, particularly those involved in cancer and neurological diseases. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been shown to be effective in detecting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has also been used to detect the activity of β-secretase, an enzyme involved in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-14-7-2-3-8-15(14)20-22-18(29-23-20)13-28-19(25)11-6-12-21-16-9-4-5-10-17(16)24(26)27/h2-5,7-10,21H,6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROUTVYNCKPXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)COC(=O)CCCNC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)

![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)

![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)



![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)